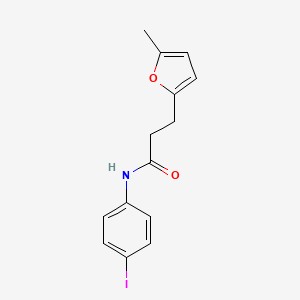

N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide

Descripción

N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that features an iodophenyl group and a methylfuran moiety connected by a propanamide linkage

Propiedades

IUPAC Name |

N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14INO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-7H,8-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTAKVQQUMZOBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:

Formation of the iodophenyl intermediate: This can be achieved by iodination of a suitable phenyl precursor using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Synthesis of the methylfuran intermediate: The methylfuran moiety can be synthesized through the alkylation of furan with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

Coupling reaction: The iodophenyl and methylfuran intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

Industrial production of N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain enzymes or receptors, while the methylfuran moiety can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide: Similar structure but with a bromine atom instead of iodine.

N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide: Contains a chlorine atom instead of iodine.

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide: Features a fluorine atom instead of iodine.

Uniqueness

N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can enhance interactions with biological targets and improve the compound’s overall efficacy in various applications.

Actividad Biológica

N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound characterized by its unique structural features, including an iodophenyl group and a methylfuran moiety linked by a propanamide group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide is primarily attributed to its interaction with specific molecular targets within biological systems. The iodophenyl group enhances binding affinity to certain enzymes or receptors, while the methylfuran moiety contributes to the compound's stability and bioavailability. This dual functionality may facilitate various therapeutic effects, including antimicrobial and anticancer activities.

Potential Therapeutic Applications

- Antimicrobial Activity : Preliminary studies suggest that N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide exhibits antimicrobial properties, potentially effective against a range of bacterial strains.

- Anticancer Properties : Research indicates that this compound may possess anticancer effects, possibly through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation.

- Drug Development : The unique structural characteristics of N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide make it a promising candidate for drug development, particularly as a lead compound in the synthesis of more complex pharmaceuticals.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide. Variations in the substituents on the phenyl and furan rings can significantly influence potency and selectivity against biological targets.

| Compound Variant | Structural Feature | Biological Activity |

|---|---|---|

| N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide | Bromine instead of iodine | Reduced potency compared to iodine variant |

| N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide | Chlorine instead of iodine | Moderate activity; less effective than iodinated version |

| N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide | Fluorine instead of iodine | Significantly lower activity; highlights importance of iodine |

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy, N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide was tested against various Gram-positive and Gram-negative bacteria. The results indicated a significant inhibitory effect on bacterial growth, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics.

Study 2: Anticancer Activity

A series of in vitro assays were conducted to assess the anticancer potential of N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potent anticancer activity .

Study 3: Pharmacokinetic Studies

Pharmacokinetic studies revealed favorable absorption and distribution characteristics for N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide. The compound exhibited a half-life suitable for therapeutic applications, suggesting potential for further development as a pharmaceutical agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.